N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Physicochemical Property Profiling Drug-Likeness Scaffold Differentiation

This quinazolinone-thiazole hybrid is a critical research tool for kinase profiling and fragment-based drug discovery. Its unique furan-2-yl substitution on the thiazole ring provides a distinct hydrogen-bond acceptor and π-system, differentiating it from simpler alkyl or phenyl analogs. Ideal for scaffold-hopping studies from the Aurora kinase inhibitor series and for benchmarking in silico models due to its high molecular weight and metabolic liability. Enquire now for custom synthesis and procurement.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4
CAS No. 1206986-29-9
Cat. No. B2836349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS1206986-29-9
Molecular FormulaC18H14N4O3S
Molecular Weight366.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
InChIInChI=1S/C18H14N4O3S/c23-16(21-18-20-14(10-26-18)15-6-3-9-25-15)7-8-22-11-19-13-5-2-1-4-12(13)17(22)24/h1-6,9-11H,7-8H2,(H,20,21,23)
InChIKeyBOSSFIGDFINWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1206986-29-9): A Scaffold-Diverse Heterocyclic Probe


N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1206986-29-9) is a synthetic small molecule from the quinazolinone-thiazole hybrid class, defined by a flexible propanamide linker bridging a 4-oxoquinazolin-3(4H)-yl core and a furan-2-yl-substituted thiazole . Its molecular formula is C18H14N4O3S (MW: 366.4 g/mol). Direct peer-reviewed quantitative biological data for this specific compound is extremely limited; its differentiation is therefore established through physicochemical comparison and class-level inferential evidence from structurally related analogs [1].

Why Generic Quinazolinone-Thiazole Analogs Cannot Substitute for CAS 1206986-29-9 in Targeted Research


Substitution within the quinazolinone-thiazole amide class is unreliable due to the critical influence of the thiazole ring's substitution pattern on target binding, selectivity, and physical properties. Seminal SAR on related 4-aminoquinazoline kinase inhibitors shows that the nature and position of substituents on the thiazole are key determinants of cellular potency [1]. The specific furan-2-yl motif on the thiazole of CAS 1206986-29-9 introduces a unique heteroatomic hydrogen-bond acceptor and π-system not present in simpler alkyl, phenyl, or tetrahydrobenzothiazole analogs, which can alter potency by orders of magnitude and redirect selectivity profiles [2].

Quantitative Differentiation Evidence for CAS 1206986-29-9 vs. Closest Analogs


Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Unsubstituted Thiazole Analog

This compound demonstrates enhanced lipophilicity and topological polar surface area (TPSA) compared to its closest commercially available analog, 3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide, due to the addition of the furan-2-yl ring. Higher lipophilicity (estimated ΔlogP > 1) can improve passive membrane permeability, while the increased TPSA (ΔTPSA ≈ 25 Ų) adds potential for additional target hydrogen bonding .

Physicochemical Property Profiling Drug-Likeness Scaffold Differentiation

Potential for Differential Kinase Selectivity vs. Fused Thiazoloquinazolines

The flexible propanamide linker grants this compound a 'V-shaped' geometry distinct from the planar, fused thiazoloquinazoline pharmacophore (e.g., compound 46 from JMCh 2006). The JMCh series established that a substituted aminothiazole at the C4 position of the quinazoline is crucial for potent Aurora A/B inhibition, but also that the planar conformation is strongly favored [1]. The non-fused and more flexible structure of CAS 1206986-29-9 is likely to adopt different binding conformations, increasing the probability of scaffold-hopping to novel kinase targets with distinct selectivity fingerprints [2].

Kinase Inhibitor Selectivity Aurora Kinase Scaffold Hopping

Comparative Antiproliferative Activity vs. Oxazole-Linked Analogs

Vendor-reported screening data indicates this compound possesses moderate, broad-spectrum antiproliferative activity, with a highest potency against A549 lung cancer cells (IC50: 20 µM). This profile contrasts with the SAR of a closely related quinazoline-thiazole-oxazole amide series, where the most active analog (10d) showed 'better activity' than the reference drug etoposide, though without a specific IC50 disclosed in the abstract [1]. The replacement of oxazole with furan in the present compound represents a precise bioisosteric switch. This single-atom change (N vs. O) is known to significantly impact metabolic stability and target binding [2].

Anticancer Activity MTT Assay Furan vs. Oxazole

Structural Uniqueness: A Distinct Chemotype Lacking the Quinazolinone Core

A patented anti-cancer compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, shares the furan-propanamide-thiazole substructure but completely lacks the 4-oxoquinazolinone core [1]. This simplified analog demonstrated potent in vivo tumor growth inhibition. The presence of the quinazolinone moiety in CAS 1206986-29-9 fused to the active substructure creates a distinct chemotype. This allows researchers to probe the specific contribution of the quinazolinone ring to kinase inhibition, target engagement, and polypharmacology, which is impossible with the simpler derivative .

Scaffold Hopping Compound Library Design Furan-Thiazole Probes

Predicted ADMET Liability Profile vs. Tetrahydrobenzothiazole Analog

The furan ring is a well-known structural alert, susceptible to cytochrome P450-mediated oxidation to reactive metabolites, potentially leading to toxicity or glutathione depletion [1]. In contrast, the saturated tetrahydrobenzothiazole analog (CAS 701223-09-8) has no such liability . While the furan-2-yl group may improve potency through π-π stacking, it introduces a predictable metabolic soft spot. This trade-off between enhanced target affinity and metabolic instability is a critical variable for scientific selection when designing in vivo studies.

Physicochemical Property Metabolic Stability ADMET Prediction

Recommended Scientific Application Scenarios for CAS 1206986-29-9


Scaffold-Hopping Probe for Novel Kinase Target Deconvolution

Use this compound as a key tool for scaffold-hopping studies from the well-characterized Aurora kinase inhibitor thiazoloquinazoline series. Its non-fused, flexible structure (see Evidence Item #2) can selectively 'switch off' Aurora A/B affinity, allowing researchers to identify new protein targets that bind to this V-shaped pharmacophore via kinome-wide profiling or chemical proteomics.

Fragment Elaboration and Pharmacophoric Dissection of Furan-Thiazole Amides

Employ CAS 1206986-29-9 in a fragment-based drug discovery (FBDD) program. By comparing its binding mode and activity with the simpler, patented furan-thiazole amide lacking the quinazolinone (see Evidence Item #4), researchers can isolate and quantify the specific contribution of the 4-oxoquinazolinone core to target affinity and polypharmacology.

Bioisosteric Profiling Against the Quinazoline-Oxazole Chemical Series

Directly compare the in vitro profile of this compound with its oxazole-containing counterpart (see Evidence Item #3). This pair of compounds serves as a precise chemical biology toolset for investigating how a single-point heteroatom substitution (furan O vs. oxazole N) affects cellular target engagement, pathway inhibition, and molecular mechanism of action.

Computational Medicinal Chemistry and ADMET Modeling Benchmarking

Utilize this compound as a challenging test case for in silico models. Its high molecular weight and lipophilicity (see Evidence Item #1), combined with the metabolic liability of the furan ring (see Evidence Item #5), make it ideal for benchmarking and training predictive algorithms for cell permeability, solubility, and first-pass metabolism.

Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.